Cas no 1806463-65-9 (4-Methyl-3-(2-oxopropyl)thiophenol)

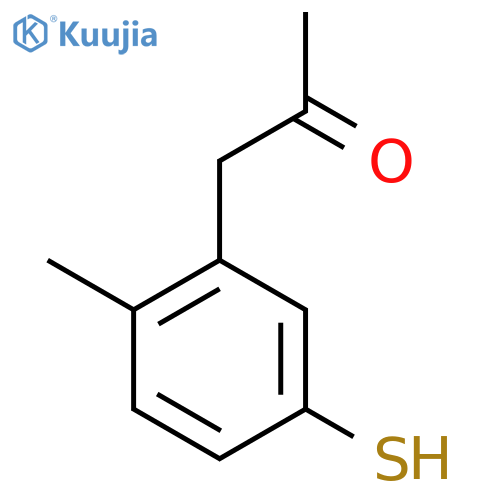

1806463-65-9 structure

商品名:4-Methyl-3-(2-oxopropyl)thiophenol

CAS番号:1806463-65-9

MF:C10H12OS

メガワット:180.266681671143

CID:5007670

4-Methyl-3-(2-oxopropyl)thiophenol 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-3-(2-oxopropyl)thiophenol

-

- インチ: 1S/C10H12OS/c1-7-3-4-10(12)6-9(7)5-8(2)11/h3-4,6,12H,5H2,1-2H3

- InChIKey: DOZOIJJCCJPXRM-UHFFFAOYSA-N

- ほほえんだ: SC1C=CC(C)=C(C=1)CC(C)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 167

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 18.1

4-Methyl-3-(2-oxopropyl)thiophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010005932-250mg |

4-Methyl-3-(2-oxopropyl)thiophenol |

1806463-65-9 | 97% | 250mg |

494.40 USD | 2021-07-06 | |

| Alichem | A010005932-1g |

4-Methyl-3-(2-oxopropyl)thiophenol |

1806463-65-9 | 97% | 1g |

1,534.70 USD | 2021-07-06 | |

| Alichem | A010005932-500mg |

4-Methyl-3-(2-oxopropyl)thiophenol |

1806463-65-9 | 97% | 500mg |

823.15 USD | 2021-07-06 |

4-Methyl-3-(2-oxopropyl)thiophenol 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

1806463-65-9 (4-Methyl-3-(2-oxopropyl)thiophenol) 関連製品

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量